trans-2-Aminocyclobutane-1-carboxylic acid methyl ester hydrochloride

Description

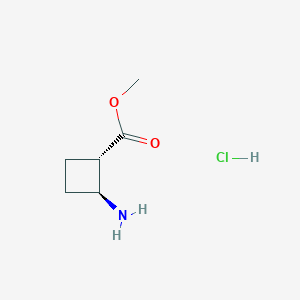

trans-2-Aminocyclobutane-1-carboxylic acid methyl ester hydrochloride is a cyclobutane-derived compound featuring a trans-configuration amino group at position 2 and a methyl ester moiety at position 1, with a hydrochloride counterion. This structure confers unique conformational strain due to the four-membered cyclobutane ring, influencing its physicochemical properties and biological interactions.

Properties

IUPAC Name |

methyl (1S,2S)-2-aminocyclobutane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-9-6(8)4-2-3-5(4)7;/h4-5H,2-3,7H2,1H3;1H/t4-,5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDVGKULVDTSRP-FHAQVOQBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CC[C@@H]1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-Aminocyclobutane-1-carboxylic acid methyl ester hydrochloride typically involves multiple steps. One common synthetic route starts with the cyclobutane ring, which undergoes functionalization to introduce the amino and carboxylic acid groups. The carboxylic acid group is then esterified using methanol in the presence of a catalyst such as sulfuric acid or an acid chloride. Finally, the resulting ester is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The use of continuous flow chemistry can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Trans-2-Aminocyclobutane-1-carboxylic acid methyl ester hydrochloride can undergo various chemical reactions, including:

Oxidation: : The amino group can be oxidized to form a nitro group.

Reduction: : The carboxylic acid ester can be reduced to an alcohol.

Substitution: : The hydrochloride group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used for reduction reactions.

Substitution: : Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed

Oxidation: : Nitro derivatives of the compound.

Reduction: : Alcohols derived from the ester group.

Substitution: : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Trans-2-Aminocyclobutane-1-carboxylic acid methyl ester hydrochloride has several scientific research applications:

Chemistry: : It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: : The compound may serve as a probe in biological studies to understand enzyme mechanisms or receptor interactions.

Medicine: : It has potential as a pharmaceutical intermediate or a lead compound in drug discovery.

Industry: : It can be utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which trans-2-Aminocyclobutane-1-carboxylic acid methyl ester hydrochloride exerts its effects depends on its specific application. For example, in biological studies, it may interact with enzymes or receptors, leading to modulation of biological pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural Comparison

The compound is compared to three structurally related molecules (Table 1):

Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride (cyclopentane analog)

Methyl 1-amino-3-hydroxycyclobutane-1-carboxylate hydrochloride (hydroxyl-substituted cyclobutane)

4-Chloro-DL-phenylalanine methyl ester hydrochloride (PCPA methyl ester hydrochloride) (aromatic backbone)

Table 1: Structural and Physicochemical Properties

Key Observations :

- Ring Strain vs.

- Polarity : The hydroxyl-substituted cyclobutane derivative () exhibits higher polarity due to the -OH group, which may improve aqueous solubility but reduce membrane permeability.

- Biological Targets : PCPA methyl ester hydrochloride () demonstrates bioactivity as a serotonin inhibitor, highlighting how aromatic backbones enable interactions with neurological targets, unlike alicyclic compounds.

Key Challenges :

Pharmacological and Functional Comparison

- Serotonin Modulation : PCPA methyl ester HCl () reduces serotonin levels by 50–85% in murine models, a property absent in alicyclic analogs due to structural dissimilarity .

- Enzyme Interactions: Cyclobutane esters (e.g., ) may interact with transaminases or decarboxylases, as seen in 1-aminocyclopropane-1-carboxylic acid derivatives (), though this requires experimental validation.

- Bioavailability : The hydroxyl group in ’s compound enhances solubility but may limit blood-brain barrier penetration compared to the target compound.

Research Findings and Implications

Ring Size and Strain : Cyclobutane derivatives exhibit distinct reactivity profiles due to ring strain, favoring nucleophilic substitutions or ring-opening reactions. This contrasts with cyclopentane analogs, which are more stable but less reactive .

Functional Group Impact : Hydroxyl and chloroaryl substituents () drastically alter bioactivity, emphasizing the importance of substituent selection in drug design.

Stereochemical Sensitivity : The trans configuration in the target compound may enhance binding specificity to enzymes or receptors compared to cis isomers, though this remains speculative without direct data.

Biological Activity

Trans-2-Aminocyclobutane-1-carboxylic acid methyl ester hydrochloride (trans-ACBC) is a cyclic amino acid derivative notable for its unique cyclobutane structure. This compound has garnered attention in the field of neuropharmacology due to its interaction with neurotransmitter receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. Its potential therapeutic applications span various neurological conditions, including schizophrenia and neurodegenerative diseases.

Trans-ACBC has a molecular formula of CHClNO and a molecular weight of approximately 155.62 g/mol. The presence of an amino group, a carboxylic acid, and a methyl ester contributes to its biological activity. The hydrochloride salt form enhances solubility and stability, making it suitable for various chemical and biological studies.

NMDA Receptor Modulation

Trans-ACBC acts as a partial agonist at the NMDA receptor, specifically targeting the glycine site. This interaction is significant as it suggests a mechanism for modulating excitatory neurotransmission, which is crucial in conditions like schizophrenia. The ability to influence NMDA receptor activity positions trans-ACBC as a candidate for further research into treatments for neuropsychiatric disorders.

Comparative Biological Activity

The biological activity of trans-ACBC can be compared to similar compounds within the aminocyclobutane series. Notable comparisons include:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Aminocyclobutanecarboxylic Acid | Structure | Lacks the methyl ester; studied as an NMDA receptor partial agonist. |

| 2-Aminocyclopentanecarboxylic Acid | Structure | Features a five-membered ring; different stereochemistry affects activity. |

| 3-Aminocyclobutane-1-carboxylic Acid | Structure | Different amino group positioning; potential differences in receptor interaction. |

Trans-ACBC is distinguished by its specific stereochemistry and functional groups that provide unique biological activities compared to these similar compounds.

Neuropharmacological Studies

Research has demonstrated that trans-ACBC can enhance synaptic transmission in certain neuronal pathways. In vitro studies show that it can increase glycine-mediated currents in cultured neurons, indicating its potential role in synaptic plasticity and memory formation.

Therapeutic Potential

In animal models, trans-ACBC has shown promise in ameliorating symptoms associated with neurodegenerative diseases. For instance, studies indicate that administration of trans-ACBC can lead to improved cognitive function in models of Alzheimer's disease by enhancing synaptic efficacy through NMDA receptor modulation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for trans-2-aminocyclobutane-1-carboxylic acid methyl ester hydrochloride, and how can stereochemical purity be ensured?

- Methodology :

- The synthesis typically involves protection of the amino group using tert-butyloxycarbonyl (Boc) followed by esterification. For stereochemical control, chiral resolution or enantioselective catalysis is critical. Post-synthesis, stereochemical purity (>99%) can be verified via chiral HPLC or vibrational circular dichroism (VCD) combined with density functional theory (DFT) calculations .

- Example: Boc-protected trans-ACBC derivatives are synthesized via cyclization of β-amino acids, followed by deprotection under acidic conditions (e.g., HCl/EtOAc) .

Q. Which spectroscopic methods are most effective for characterizing the solid-state organization of trans-ACBC derivatives?

- Methodology :

- Fourier-transform infrared (FTIR) spectroscopy and VCD are preferred for probing hydrogen-bonding networks and chiral organization in the solid state. DFT simulations complement experimental data by modeling vibrational modes and intermolecular interactions .

- Key VCD spectra of trans-ACBC benzylamides show distinct Cotton effects at 1,650–1,700 cm⁻¹, correlating with β-sheet-like hydrogen-bonding patterns .

Q. How does the cyclobutane ring influence the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Stability studies should involve accelerated degradation tests (e.g., 40°C/75% relative humidity) with HPLC monitoring. The strained cyclobutane ring may undergo ring-opening under strong acidic/basic conditions (pH < 2 or > 10). Stabilize the compound in inert, anhydrous solvents (e.g., DMSO) at –20°C for long-term storage .

Advanced Research Questions

Q. How does stereochemistry (cis vs. trans) affect the biological activity or supramolecular assembly of ACBC derivatives?

- Methodology :

- Compare cis and trans isomers using X-ray crystallography or VCD. The trans isomer often forms more rigid, ordered structures due to reduced steric hindrance, enhancing interactions with biological targets (e.g., enzymes). For example, trans-ACBC derivatives exhibit stronger VCD signals in the amide I region, indicating ordered β-strand-like conformations .

Q. What strategies can resolve contradictions between computational models and experimental data for ACBC derivatives?

- Methodology :

- Discrepancies often arise from solvent effects or incomplete DFT basis sets. Validate models by:

(i) Including explicit solvent molecules in DFT simulations.

(ii) Cross-referencing NMR chemical shifts (e.g., H and C) with computed isotropic shielding tensors.

(iii) Using hybrid functionals (e.g., B3LYP) for better accuracy in vibrational frequency predictions .

Q. Can trans-ACBC derivatives act as enzyme inhibitors or substrates in biochemical pathways?

- Methodology :

- Screen against target enzymes (e.g., proteases or aminotransferases) using kinetic assays (Michaelis-Menten parameters). The cyclobutane ring’s rigidity may mimic transition states, as seen in similar β-amino acid derivatives. For example, cyclobutane-containing analogs of GABA inhibit glutamate decarboxylase with IC₅₀ values in the µM range .

Q. What computational tools are optimal for predicting the pharmacokinetic properties of trans-ACBC derivatives?

- Methodology :

- Use molecular dynamics (MD) simulations to assess membrane permeability (logP) and blood-brain barrier penetration. Tools like SwissADME or AutoDock Vina predict binding affinities to transporters (e.g., P-glycoprotein). The methyl ester group enhances lipophilicity, improving bioavailability compared to carboxylate forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.